molecular formula C20H19ClN6O B15187681 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- CAS No. 85633-11-0

3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)-

Cat. No.: B15187681
CAS No.: 85633-11-0
M. Wt: 394.9 g/mol
InChI Key: ULEHFCOPOKVHFM-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the piperidinyl and chlorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the pyridinecarboxamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the triazine ring or the chlorophenyl group, potentially yielding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while nucleophilic substitution could produce a variety of substituted triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The triazine core is known for its bioactivity, which could be harnessed in drug discovery.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, triazine derivatives are used as intermediates in the production of dyes, herbicides, and polymers. This compound could similarly find applications in these areas.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-morpholinyl)-1,3,5-triazin-2-yl)-
  • 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)-

Uniqueness

The uniqueness of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, might confer distinct pharmacokinetic properties compared to other similar compounds.

Properties

CAS No.

85633-11-0

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

N-[4-(2-chlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H19ClN6O/c21-16-9-3-2-8-15(16)17-23-19(25-18(28)14-7-6-10-22-13-14)26-20(24-17)27-11-4-1-5-12-27/h2-3,6-10,13H,1,4-5,11-12H2,(H,23,24,25,26,28)

InChI Key

ULEHFCOPOKVHFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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